2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Description
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, known for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of the trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making this compound particularly relevant in medicinal chemistry and materials science .
Synthesis: The compound is synthesized via condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene under reflux conditions, yielding pale yellow crystals suitable for X-ray diffraction studies (78% yield, m.p. 538 K) .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJTCPNDNUPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347447 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-79-2 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
$$
\text{o-Phenylenediamine} + \text{4-(Trifluoromethyl)benzaldehyde} \xrightarrow[\text{acid or oxidant}]{\text{reflux}} \text{this compound}
$$
Detailed Preparation Methods
Condensation in Polar Aprotic Solvents with Sodium Metabisulfite
- Procedure:
A mixture of o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde is dissolved in N,N-dimethylformamide (DMF) . Sodium metabisulfite (Na₂S₂O₅) is added as an oxidizing agent to promote cyclization. The reaction mixture is refluxed at approximately 130°C for 4 hours. - Workup:
After completion, the mixture is diluted with ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over sodium sulfate and evaporated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate to yield the target benzimidazole as colorless crystals. - Yield:
Typically moderate to good yields are reported (60–80%). - Reference:
This method is supported by experimental data reported in peer-reviewed literature.
Acid-Catalyzed Condensation in Ethanol with Sodium Metabisulfite
- Procedure:
The reaction of o-phenylenediamine derivatives with 4-(trifluoromethyl)benzaldehyde is carried out in ethanol solvent with sodium metabisulfite as an oxidant. The aldehyde forms a bisulfite adduct in situ, which reacts with the diamine to form the benzimidazole ring. - Conditions:
Reflux under ethanol for several hours (typically 3–6 h). - Yield:
Isolated yields range from 62% to 72% depending on substituents and reaction scale. - Reference:
This approach is detailed in recent synthetic studies focusing on benzimidazole derivatives.
Microwave-Assisted Synthesis
- Procedure:
Microwave irradiation has been employed to accelerate the condensation reaction between o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde, reducing reaction times from hours to minutes. - Advantages:
- Shorter reaction times (minutes vs. hours)
- Often improved yields and purity
- Reference:
Although specific microwave protocols for this compound are less documented, analogous benzimidazole syntheses have demonstrated this method's efficacy.
Palladium-Catalyzed Cross-Coupling (Alternative Route)
- Procedure:
Some studies report the synthesis of 2-substituted benzimidazoles via palladium-catalyzed coupling of benzimidazole with aryl halides bearing trifluoromethyl groups. - Conditions:
Use of Pd catalysts, ligands, bases, and elevated temperatures. - Note:
This method is less common for this specific compound but offers an alternative when direct condensation is challenging. - Reference:
Mentioned in broader synthetic research on benzimidazole derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Reaction Efficiency:
The use of sodium metabisulfite as an oxidizing agent is critical in promoting efficient cyclization and aromatization, leading to good yields and purity. The bisulfite adduct formation with the aldehyde stabilizes the intermediate and facilitates the condensation step.Structural Confirmation:
Crystallographic studies confirm the formation of the benzimidazole ring and the orientation of the trifluoromethyl-substituted phenyl ring, which exhibits a dihedral angle of approximately 30° relative to the benzimidazole plane, influencing molecular packing and potential biological interactions.Purification:
Recrystallization from ethyl acetate is a common purification step, yielding colorless crystalline solids with high purity.Scalability: The described methods are amenable to scale-up, especially the reflux condensation in DMF or ethanol, making them suitable for laboratory and potential industrial synthesis.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features :
- Crystal Packing : The dihedral angle between the benzimidazole and trifluoromethyl-substituted phenyl ring is 30.1°, indicating moderate planarity .
- Intermolecular Interactions : N–H···N hydrogen bonds form chains parallel to the [010] axis, while weak C–H···F and C–H···π interactions stabilize a two-dimensional network .
- Short Contacts : F···F interactions (2.915 Å) contribute to crystal cohesion .
Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the title compound withdraws electron density, enhancing stability and influencing binding interactions compared to electron-donating groups like -OH or -OCH₃ .
- Planarity : The dihedral angle of 30.1° in the title compound is comparable to pyridinyl derivatives (~25–35°), suggesting similar conformational flexibility for π-π stacking .
Key Observations :
- The title compound’s synthesis is straightforward and high-yielding compared to multi-step protocols for triazole-thiazole hybrids .
Key Observations :
- The trifluoromethyl group may enhance membrane permeability, improving antimicrobial efficacy compared to hydroxyl or methoxy analogs .
- Pyridinyl derivatives () exhibit specificity for Gram-positive bacteria, suggesting substituent-dependent targeting .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The -CF₃ group increases lipophilicity (LogP = 3.5) compared to hydroxylated analogs (LogP ~2.1), impacting bioavailability .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antiproliferative, and antiviral activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core substituted with a trifluoromethyl group on the phenyl ring. This structural feature significantly influences its biological activity, as the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of benzimidazole, including this compound, showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 2g | Methicillin-resistant S. aureus | 4 |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In particular, it has shown promising activity against the MDA-MB-231 breast cancer cell line. The compound exhibited a significant reduction in cell viability, demonstrating its potential as an anticancer agent .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5 |
| HeLa | 10 |
| A549 | 12 |
Antiviral Activity
Preliminary studies suggest that certain derivatives of benzimidazole, including this compound, possess antiviral properties. Specifically, they have shown efficacy in inhibiting viral replication in vitro, indicating potential for development as antiviral agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Mechanistic studies suggest that it may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For example, docking studies have indicated that the compound binds effectively to the active sites of target enzymes, modulating their activity and leading to cell death in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative analysis of various benzimidazole derivatives, this compound was found to outperform many others in terms of antibacterial potency against resistant strains. The study highlighted its potential application in treating infections caused by multidrug-resistant bacteria .
- Anticancer Research : A recent investigation into the antiproliferative effects of benzimidazole derivatives included this compound among those with the highest efficacy against breast cancer cells. The research emphasized the need for further exploration into its mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde in benzene under reflux for 6 hours, yielding 78% crystalline product . Optimization includes:
- Solvent selection : Benzene or ethanol for improved solubility.
- Catalyst use : Acidic or mild basic conditions to enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >70% .
- Data Table :
| Method | Solvent | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux condensation | Benzene | None | 6 hrs | 78 | |
| Microwave-assisted | Ethanol | Pd(OAc)₂ | 30 min | 75 |
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic proton environments (δ 7.2–8.5 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings) and hydrogen-bonding networks (N–H⋯N, C–H⋯F) .
Q. How is the in vitro biological activity of this compound initially assessed in antimicrobial or anti-inflammatory studies?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or C. albicans .
- Anti-inflammatory screening : COX-2 inhibition via ELISA or carrageenan-induced rat paw edema models .
- Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ > 100 µM indicates selectivity) .
Advanced Research Questions
Q. How do substituent variations at the 1- and 2-positions of the benzimidazole core influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- 2-position modifications : Introduction of triazole-thiazole hybrids (e.g., compound 9c ) enhances antifungal activity (MIC = 2 µg/mL vs. C. albicans) .
- 1-position alkylation : Methyl or aryl groups improve metabolic stability but may reduce solubility .
- Data Table :
| Substituent | Bioactivity (MIC, µg/mL) | Target | Reference |
|---|---|---|---|
| Triazole-thiazole (9c ) | 2.0 (Antifungal) | C. albicans | |
| 4-Fluorophenyl | 12.5 (Anticancer) | MCF-7 cells |
Q. What computational methods are employed to study the mechanism of action and binding interactions of this compound?
- Methodological Answer :
- Molecular docking : Reveals binding poses with α-glucosidase (e.g., compound 9c forms hydrogen bonds with Asp349 and Arg439) .
- DFT calculations : Predicts electron density maps for reactive sites (e.g., nucleophilic attack at C2 of benzimidazole) .
- ADME predictions : SwissADME or pkCSM tools assess logP (<3.5) and bioavailability scores (>0.55) for lead optimization .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Purity validation : HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .
Key Research Gaps and Future Directions
- Crystal engineering : Optimize hydrogen-bonding networks to enhance solubility without compromising stability .
- In vivo pharmacokinetics : Address poor oral bioavailability (e.g., via prodrug strategies or nanoformulations) .
- Target identification : Use CRISPR-Cas9 screens to identify novel molecular targets (e.g., tubulin polymerization inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
